![molecular formula C14H8F6N2O2 B2767472 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide CAS No. 338759-47-0](/img/structure/B2767472.png)
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide” is a complex organic molecule that contains two trifluoromethyl groups. Trifluoromethyl groups are commonly used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylation is a common reaction in organic chemistry. It involves the formation of a carbon-fluorine bond, often using a trifluoromethyl radical precursor .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .Applications De Recherche Scientifique
Aromatic Polyamides and Polymer Research
Researchers have synthesized aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages, demonstrating their amorphous nature, solubility in polar solvents, and good thermal stability. These polymers' potential applications in creating tough, flexible films underscore the importance of fluorinated compounds in materials science (Hsiao & Yu, 1996).
Fluoroalkylation in Medicinal Chemistry
The catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlight innovative methods in pharmaceutical and agrochemical synthesis. This research outlines a straightforward route to fluoroalkylated compounds, enhancing drug design and agrochemical development (Huang et al., 2018).
Synthesis and Chemistry of Pyridinecarboxylates
The development of novel synthetic methodologies for 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates illustrates the versatility of trifluoromethyl-substituted compounds in creating complex organic structures. This work lays the groundwork for further chemical innovations and applications in various fields (Goure, 1993).
Fluorinated Aromatic Polyamides
The study of fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines shows the impact of trifluoromethyl groups on polymer solubility, thermal stability, and electrical properties. These findings contribute to the development of materials with specific electrical and dielectric characteristics, useful in electronics and related industries (Ge et al., 2004).
Eco-friendly Synthesis Methods
The eco-benign synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in trifluoroethanol (TFE) showcases the drive towards environmentally friendly chemical processes. This research underlines the importance of using less toxic solvents and efficient reactions in synthesizing compounds for potential applications in diverse fields (Khaksar & Gholami, 2014).
Orientations Futures
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for trifluoromethylation and exploring the properties and applications of trifluoromethyl-containing compounds.
Mécanisme D'action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis . This process constitutes a starting point for the synthesis of diverse fluorinated compounds .
Biochemical Pathways
The activation of the c–f bond in trifluoromethyl-containing compounds has been a significant area of study in the past decades . This process leads to the synthesis of diverse fluorinated compounds, potentially affecting various biochemical pathways .
Result of Action
The trifluoromethylation of carbon-centered radical intermediates is a known result of the action of trifluoromethyl-containing compounds .
Action Environment
It is known that the trifluoromethylation process can be influenced by various factors, including light conditions .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O2/c15-13(16,17)7-1-3-9(4-2-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIHLUUBKXJLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)
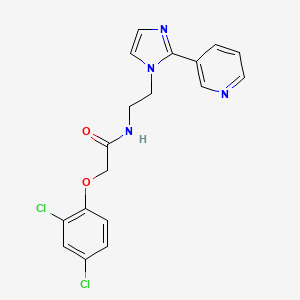
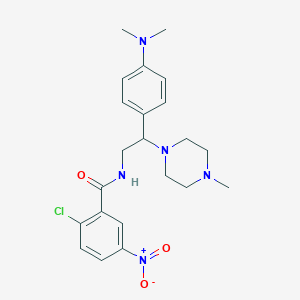
![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)
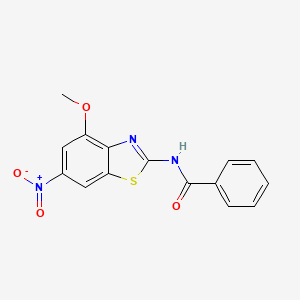


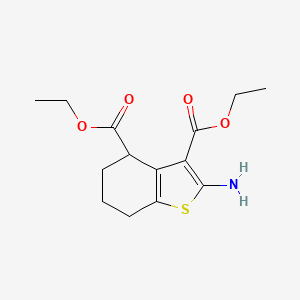
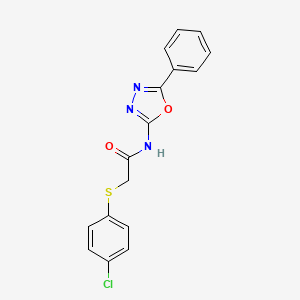
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2767412.png)
